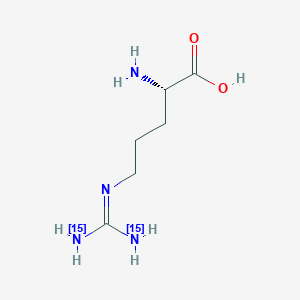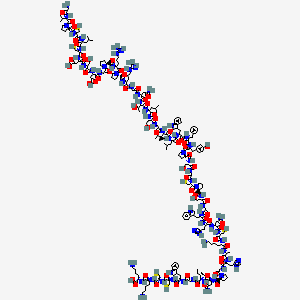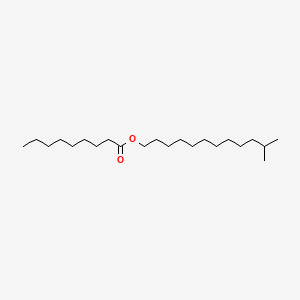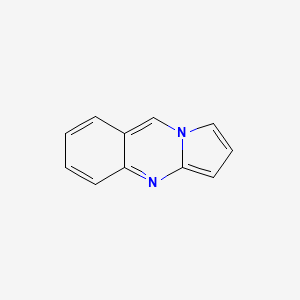
Pyrrolo(2,1-b)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(2,1-b)quinazoline is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic structure. This compound has garnered interest due to its unique structural features and potential as a bioactive scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo(2,1-b)quinazoline can be achieved through various methods. One common approach involves the use of quinazoline derivatives and N-arylpyrroles. For instance, the reaction of quinazolinium N-ylides with substituted quinazolines can yield this compound . Another method involves the tert-amino effect, where double cyclization reactions starting from anthranilic acid or its derivatives are employed .
Industrial Production Methods: Industrial production of this compound often utilizes chemical and enzymatic methods. For example, the azidoreductive cyclization strategy using TMSCl-NaI and bakers’ yeast has been reported to produce bronchodilatory this compound alkaloids in good yields .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo(2,1-b)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydrogen peroxide (TBHP) for oxidation and Fe catalysts for cyclization reactions . The conditions for these reactions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Pyrrolo(2,1-b)quinazoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives have been investigated for their potential as antiviral agents targeting TLR7 .
In the field of biology, this compound is used to study various biological pathways and molecular targets. Its unique structure allows for the exploration of its interactions with different biomolecules, providing insights into its mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of pyrrolo(2,1-b)quinazoline involves its ability to interact with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and exert cytotoxic effects, making them potential candidates for anticancer therapies . Additionally, this compound derivatives targeting TLR7 have demonstrated antiviral efficacy in vitro and in vivo .
Comparison with Similar Compounds
Pyrrolo(2,1-b)quinazoline can be compared to other similar compounds, such as pyrrolo(1,2-a)quinoline and pyrrolo(3,2-d)pyrimidine. While these compounds share structural similarities, this compound is unique due to its specific tricyclic structure and distinct biological activities . Other similar compounds include vasicine and its derivatives, which also possess a quinazoline nucleus and exhibit various pharmacological properties .
Properties
CAS No. |
270-03-1 |
|---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
pyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-8H |
InChI Key |
GWRAMUCMZQJRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN3C=CC=C3N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



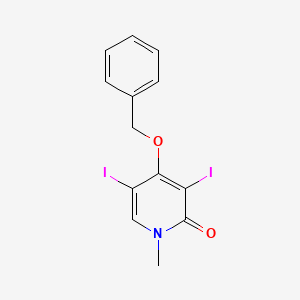
![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
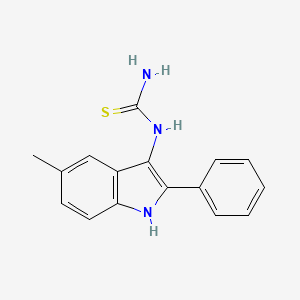
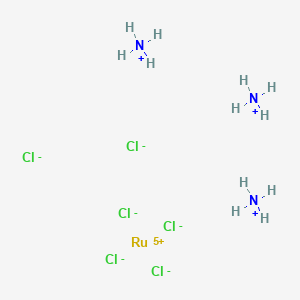
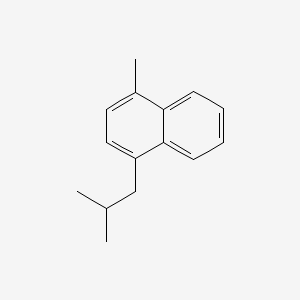
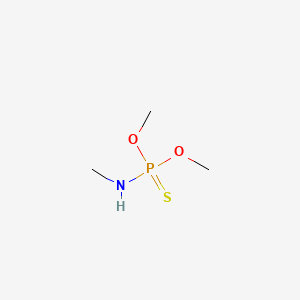
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B12642965.png)
